Cas no 97027-46-8 (6-Chloro-2-phenylbenzoic acid)
6-Chloro-2-phenylbenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-Chloro-[1,1'-biphenyl]-2-carboxylic acid
- 2-chloro-6-phenylbenzoic acid
- 6-Chloro-2-phenylbenzoic acid
- DTXSID20476708
- CS-0209119
- 3-Chloro-[1,1'-biphenyl]-2-carboxylicacid
- XDA02746
- BS-24826
- chloro-biphenylcarboxylic
- 97027-46-8
- MFCD14701681
- 3-Chloro[1,1'-biphenyl]-2-carboxylic acid
- SCHEMBL2136910
- 3-Chloro-[1,1-biphenyl]-2-carboxylicacid
- DB-356876
-
- MDL: MFCD14701681
- Inchi: 1S/C13H9ClO2/c14-11-8-4-7-10(12(11)13(15)16)9-5-2-1-3-6-9/h1-8H,(H,15,16)
- InChI Key: OWQFUZVFXVZJFE-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1C(=O)O)C1C=CC=CC=1
Computed Properties
- Exact Mass: 232.0291072g/mol
- Monoisotopic Mass: 232.0291072g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 248
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 37.3Ų
6-Chloro-2-phenylbenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A011011918-250mg |
3-Chlorobiphenyl-2-carboxylic acid |
97027-46-8 | 97% | 250mg |
$489.60 | 2023-08-31 | |
| Alichem | A011011918-500mg |
3-Chlorobiphenyl-2-carboxylic acid |
97027-46-8 | 97% | 500mg |
$806.85 | 2023-08-31 | |
| Alichem | A011011918-1g |
3-Chlorobiphenyl-2-carboxylic acid |
97027-46-8 | 97% | 1g |
$1460.20 | 2023-08-31 | |
| TRC | C380403-25mg |
6-Chloro-2-phenylbenzoic acid |
97027-46-8 | 25mg |
$92.00 | 2023-05-18 | ||
| TRC | C380403-50mg |
6-Chloro-2-phenylbenzoic acid |
97027-46-8 | 50mg |
$150.00 | 2023-05-18 | ||
| TRC | C380403-100mg |
6-Chloro-2-phenylbenzoic acid |
97027-46-8 | 100mg |
$224.00 | 2023-05-18 | ||
| TRC | C380403-250mg |
6-Chloro-2-phenylbenzoic acid |
97027-46-8 | 250mg |
$397.00 | 2023-05-18 | ||
| A2B Chem LLC | AD10811-250mg |
6-Chloro-2-phenylbenzoic acid |
97027-46-8 | 96% | 250mg |
$209.00 | 2024-07-18 | |
| A2B Chem LLC | AD10811-1g |
6-Chloro-2-phenylbenzoic acid |
97027-46-8 | 96% | 1g |
$499.00 | 2024-07-18 | |
| Ambeed | A313605-5g |
3-Chloro-[1,1'-biphenyl]-2-carboxylic acid |
97027-46-8 | 96% | 5g |
$1141.0 | 2024-04-16 |
6-Chloro-2-phenylbenzoic acid Suppliers
6-Chloro-2-phenylbenzoic acid Related Literature
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
4. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
Additional information on 6-Chloro-2-phenylbenzoic acid
6-Chloro-2-phenylbenzoic Acid: A Comprehensive Overview
6-Chloro-2-phenylbenzoic acid (CAS No. 97027-46-8) is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its unique molecular structure, has garnered attention due to its potential applications in drug development and advanced materials. The benzoic acid core of the molecule serves as a versatile platform for further functionalization, while the chlorine substituent at the 6-position and the phenyl group at the 2-position introduce distinct electronic and steric properties that enhance its reactivity and biological activity.
Recent studies have highlighted the importance of 6-chloro-2-phenylbenzoic acid in medicinal chemistry. Researchers have explored its role as a precursor for synthesizing bioactive compounds, particularly in the development of anti-inflammatory and anticancer agents. The chlorine atom at the 6-position plays a critical role in modulating the compound's pharmacokinetic properties, making it an attractive candidate for drug design. Furthermore, the phenyl group at the 2-position contributes to the molecule's lipophilicity, which is essential for its absorption and distribution within biological systems.
The synthesis of 6-chloro-2-phenylbenzoic acid involves a series of well-established organic reactions. Starting from phenol derivatives, chemists employ electrophilic substitution reactions to introduce the chlorine atom and phenyl group at specific positions on the benzene ring. Subsequent oxidation steps yield the benzoic acid moiety, completing the synthesis process. This compound is also amenable to further modifications, such as esterification or amidation, which can enhance its solubility and bioavailability.
In terms of applications, 6-chloro-2-phenylbenzoic acid has been utilized in the development of advanced materials, particularly in the field of polymer science. Its ability to form stable covalent bonds with other monomers makes it a valuable building block for synthesizing high-performance polymers. Recent research has demonstrated its potential in creating biodegradable polymers for use in biomedical applications, such as drug delivery systems and tissue engineering scaffolds.
The biological activity of 6-chloro-2-phenylbenzoic acid has been extensively studied in vitro and in vivo. Preclinical studies have shown that this compound exhibits potent anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. Additionally, its anticancer potential has been explored through cell viability assays, which have revealed selective cytotoxicity against cancer cells while sparing normal cells.
From a structural perspective, 6-chloro-2-phenylbenzoic acid features a planar aromatic system with conjugated double bonds that contribute to its stability and electronic properties. The presence of electron-withdrawing groups (such as chlorine) and electron-donating groups (such as phenyl) creates a balance that enhances its reactivity under specific reaction conditions. This balance is crucial for its role as an intermediate in organic synthesis.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of 6-chloro-2-phenylbenzoic acid. Quantum mechanical calculations have revealed that the compound's frontier molecular orbitals are significantly influenced by the substituents on the benzene ring. These findings have guided researchers in designing more efficient synthetic routes and optimizing its biological activity.
In conclusion, 6-chloro-2-phenylbenzoic acid (CAS No. 97027-46-8) stands out as a versatile compound with promising applications across multiple disciplines. Its unique molecular structure, combined with recent research advancements, positions it as a valuable tool in drug discovery and materials science. As ongoing studies continue to uncover new facets of its properties and applications, this compound is poised to make significant contributions to both academic research and industrial development.
97027-46-8 (6-Chloro-2-phenylbenzoic acid) Related Products
- 412027-27-1(6-Chloro-2-(3-chlorophenyl)benzoic acid)
- 1261997-89-0(2-(3-Carboxy-4-chlorophenyl)benzoic acid)
- 1261987-75-0(2-(3-Carboxy-4-chlorophenyl)-4-chlorobenzoic acid)
- 1261892-74-3(6-Chloro-2-(2,4-dimethylphenyl)benzoic acid)
- 1261977-49-4(2-(3-Carboxy-4-chlorophenyl)-6-chlorobenzoic acid)
- 1261977-28-9(2-(3-Carboxy-4-chlorophenyl)-5-methylbenzoic acid)
- 1261889-72-8(6-Chloro-2-(4-hydroxymethylphenyl)benzoic acid)
- 1261931-08-1(2-(4-Carboxyphenyl)-6-chlorobenzoic acid)
- 1261924-24-6(2-(3-Carboxyphenyl)-6-chlorobenzoic acid)
- 1262009-80-2(2-(3-Carboxy-4-chlorophenyl)-6-methylbenzoic acid)